molecular formula C11H10O3 B14843102 2-Cyclopropoxyisophthalaldehyde

2-Cyclopropoxyisophthalaldehyde

Cat. No.: B14843102
M. Wt: 190.19 g/mol
InChI Key: PJRCZFQPTGRKQT-UHFFFAOYSA-N
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Description

2-Cyclopropoxyisophthalaldehyde (CAS: Not explicitly listed in provided evidence) is a bicyclic aromatic aldehyde characterized by a cyclopropoxy substituent at the 2-position of an isophthalaldehyde backbone. The compound combines the steric and electronic effects of the strained cyclopropane ring with the reactivity of two aldehyde groups, making it a unique candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-cyclopropyloxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C11H10O3/c12-6-8-2-1-3-9(7-13)11(8)14-10-4-5-10/h1-3,6-7,10H,4-5H2

InChI Key

PJRCZFQPTGRKQT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxyisophthalaldehyde typically involves the reaction of isophthalaldehyde with cyclopropanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopropanol, followed by the addition of isophthalaldehyde. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxyisophthalaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Cyclopropoxyisophthalic acid.

    Reduction: 2-Cyclopropoxyisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxyisophthalaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of biochemical probes and sensors.

    Medicine: Investigated for its potential as a building block in drug design and development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxyisophthalaldehyde involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with amines, which can then undergo further reactions. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aldehydes with Alkoxy Substituents

A key structural feature of 2-cyclopropoxyisophthalaldehyde is the cyclopropoxy group. Comparisons with other alkoxy-substituted aldehydes reveal critical differences:

Compound Substituent Reactivity Toxicity Profile Applications
This compound Cyclopropoxy High ring strain enhances electrophilicity Limited data; inferred low volatility Organic synthesis, ligand design
6-Isopropoxynaphthalene-2-sulfonyl chloride (CAS 1381947-83-6) Isopropoxy Moderate steric hindrance Not reported Sulfonylation reactions
Propionaldehyde (CAS 123-38-6) Propyl High volatility, respiratory irritant EPA-reviewed nasal lesions in rats Industrial solvents, resins
  • Reactivity : The cyclopropoxy group introduces significant ring strain, increasing electrophilicity at the aldehyde groups compared to less strained alkoxy analogs like isopropoxy derivatives .
  • Toxicity : While propionaldehyde exhibits well-documented inhalation toxicity (nasal lesions in rodents) , this compound’s lower volatility may reduce respiratory hazards, though formal toxicological studies are lacking.

Aromatic Aldehydes with Complex Substituents

Compared to benzilic acid (2-hydroxy-2,2-diphenylacetic acid, CAS 76-93-7) , which features a diphenyl-hydroxyacetic acid structure, this compound lacks carboxylic acid functionality but shares aromaticity and steric complexity. Key contrasts include:

  • Functional Groups : Benzilic acid’s hydroxyl and carboxylic acid groups enable hydrogen bonding and salt formation, whereas the aldehydes in this compound favor condensation reactions.
  • Synthetic Utility : Benzilic acid is used in pharmaceuticals (e.g., anticholinergics) , whereas this compound’s applications remain exploratory, likely in metal-organic frameworks or asymmetric catalysis.

Phosphorus-Containing Analogues

Phosphoramidocyanidic acid derivatives (e.g., 1-ethylhexyl diisopropylphosphoramidocyanidoate, CAS N/A) differ fundamentally in backbone structure but share steric bulk from alkyl/aryl substituents. Unlike these phosphorus compounds, this compound lacks hydrolytic sensitivity, suggesting better stability in aqueous environments.

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